molecular formula C23H18N2O3 B028519 SR2640 CAS No. 105350-26-3

SR2640

Cat. No.: B028519
CAS No.: 105350-26-3
M. Wt: 370.4 g/mol
InChI Key: LMPZHLXYBWGGNT-UHFFFAOYSA-N
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Description

Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]- is a structurally complex derivative of benzoic acid. Its core structure consists of a benzoic acid moiety substituted at the 2-position with an aniline group. The aniline ring is further modified at the 3-position with a methoxy-linked quinoline moiety (Figure 1). This quinoline substitution introduces aromatic and basic nitrogen functionalities, which may influence the compound’s solubility, bioavailability, and biological activity.

Properties

IUPAC Name

2-[3-(quinolin-2-ylmethoxy)anilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3/c26-23(27)20-9-2-4-11-22(20)24-17-7-5-8-19(14-17)28-15-18-13-12-16-6-1-3-10-21(16)25-18/h1-14,24H,15H2,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMPZHLXYBWGGNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC(=C3)NC4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909461
Record name 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid
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Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105350-26-3
Record name SR 2640
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{3-[(Quinolin-2-yl)methoxy]anilino}benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[[3-(2-Quinolinylmethoxy)phenyl]amino]-benzoic acid
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Biological Activity

Benzoic acid, 2-[[3-(2-quinolinylmethoxy)phenyl]amino]- (commonly referred to as SR 2640) is a synthetic compound recognized for its biological activity as a selective antagonist of leukotriene D4 (LTD4) and E4 (LTE4) receptors. These receptors are crucial in mediating inflammatory responses, particularly in conditions like asthma and allergic reactions. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Basic Information

  • Chemical Name : 2-[[3-(2-quinolinylmethoxy)phenyl]amino]benzoic acid
  • Molecular Formula : C23H19ClN2O3
  • Molecular Weight : 370.4 g/mol
  • CAS Number : 105350-26-3

Structure

The compound features a complex structure with a quinoline moiety linked through a methoxy group to an aniline derivative, which is further connected to a benzoic acid structure.

SR 2640 acts as a potent and selective competitive antagonist for LTD4 and LTE4 receptors, which are involved in various inflammatory processes. This mechanism is particularly relevant in the treatment of respiratory diseases where leukotrienes play a significant role.

Key Findings:

  • Inhibition of Contraction : SR 2640 inhibits LTD4-induced contractions in guinea pig ileum and trachea without affecting histamine-induced contractions, demonstrating its specificity (pA2 = 8.7) .
  • Chemotaxis Inhibition : The compound also inhibits LTD4-mediated chemotaxis of human polymorphonuclear leukocytes (PMNs), indicating its potential in modulating immune responses .

Preclinical Studies

Preclinical evaluations have shown that SR 2640 can significantly reduce bronchoconstriction and other inflammatory responses associated with leukotriene signaling pathways. These studies often utilize animal models to assess the efficacy of the compound in vivo.

Case Study Example:

In one study, administration of SR 2640 in a guinea pig model demonstrated a marked reduction in airway hyperreactivity induced by leukotrienes, suggesting its therapeutic potential for asthma management .

Comparative Analysis with Other Compounds

The following table compares SR 2640 with other known leukotriene receptor antagonists:

Compound NameStructure TypeUnique Features
MontelukastLeukotriene receptor antagonistWidely used for asthma treatment; selective for CysLT1 receptor
ZafirlukastLeukotriene receptor antagonistDual action on CysLT1 and CysLT2 receptors
PranlukastLeukotriene receptor antagonistSelective for CysLT1 receptor; used in asthma management
SR 2640 Leukotriene receptor antagonist Selective for both LTD4 and LTE4 receptors; potential broader therapeutic effects

Synthesis and Chemical Reactivity

SR 2640 can be synthesized through several chemical reactions involving the appropriate precursors. Key steps include:

  • Formation of the quinoline methoxy group.
  • Coupling with an aniline derivative.
  • Final attachment to the benzoic acid structure.

The presence of functional groups allows for typical carboxylic acid reactions such as esterification and amidation, which are crucial for further modifications .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives

Compound Name Molecular Formula Substituent Features Biological Target/Activity Key References
Target Compound C22H17N3O3 2-Anilino, 3-(2-quinolinylmethoxy)phenyl Not explicitly reported
Flufenamic Acid (FFA) C14H10F3NO2 2-Anilino, 3-(trifluoromethyl)phenyl Slo2.1 channel activator
Meclofenamic Acid (MCFA) C14H11Cl2NO2 2-Anilino, 3-(2,6-dichloro-3-methylphenyl) COX inhibitor, Slo2.1 modulator
2-(((8-Hydroxy-7-quinolinyl)(phenyl)methyl)amino)benzoic acid C23H18N2O3 2-Anilino, (8-hydroxy-7-quinolinyl)phenylmethyl Not reported; structural similarity to kinase inhibitors
Benzoic acid, 2-hydroxy-4-[(3-quinolinylmethyl)amino]- C17H14N2O3 4-Anilino, 3-quinolinylmethyl Unknown; quinoline suggests anticancer potential

Key Observations :

  • Quinoline vs. Halogenated Substituents: The target compound’s quinoline group () contrasts with halogenated substituents in fenamates (). Quinoline’s aromaticity and basic nitrogen may enhance DNA intercalation or kinase binding, whereas trifluoromethyl groups in FFA improve metabolic stability and lipophilicity .
  • Positional Effects : Substitution at the 3-position of the aniline ring (target compound) versus the 2-position (MCFA) could alter steric interactions with biological targets, as seen in fenamates’ structure-activity relationships (SAR) .

Key Observations :

  • Synthesis: The target compound may share synthetic routes with ’s phenylamino benzoic acids, which use Pd(OAc)2 and BINAP for coupling. Fenamates often employ Ullmann reactions for aryl-amide bond formation .

Preparation Methods

Diazonium Salt Formation and Azo Coupling

A foundational approach involves the diazotization of 3-(2-quinolinylmethoxy)aniline followed by coupling with 2-aminobenzoic acid derivatives. This method mirrors protocols observed in structurally analogous azo compounds.

Procedure:

  • Diazotization: 3-(2-Quinolinylmethoxy)aniline is treated with sodium nitrite (NaNO₂) in aqueous hydrochloric acid at 0–5°C to form the diazonium salt.

  • Coupling: The diazonium salt is reacted with 2-hydroxybenzoic acid under alkaline conditions (pH 8–10) to yield the azo intermediate.

  • Reduction: The azo group is reduced using sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation to produce the target amine.

Key Parameters:

  • Temperature control during diazotization prevents decomposition.

  • Alkaline conditions favor coupling at the ortho position relative to the hydroxyl group.

Table 1: Reaction Conditions for Diazotization-Coupling Method

ParameterValue/RangeImpact on Yield
Reaction Temperature0–5°C (diazotization)Prevents side reactions
pH (Coupling Step)8–10Enhances nucleophilicity
Reducing AgentNa₂S₂O₄ (0.1 M)85–90% conversion

Nucleophilic Aromatic Substitution (NAS) Approaches

Etherification and Amine Coupling

This two-step strategy prioritizes the construction of the quinolinylmethoxy moiety prior to forming the C–N bond.

Step 1: Synthesis of 3-(2-Quinolinylmethoxy)Aniline

  • Reactants: 2-Chloromethylquinoline and 3-aminophenol.

  • Conditions: Reflux in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.

  • Mechanism: SN2 displacement of chloride by the phenoxide ion.

Step 2: Coupling with 2-Halobenzoic Acid

  • Reactants: 3-(2-Quinolinylmethoxy)aniline and 2-fluorobenzoic acid.

  • Catalyst: Copper(I) iodide (CuI) with 1,10-phenanthroline as a ligand.

  • Conditions: 110°C in DMF, 24 hours.

Table 2: Optimization of NAS Parameters

VariableOptimal ValueYield Improvement
Catalyst Loading10 mol% CuI78% → 88%
SolventDMFPolar aprotic medium enhances reactivity
Reaction Time24 hoursEnsues complete conversion

Metal-Mediated Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed amination offers a robust pathway for constructing the C–N bond between halogenated benzoic acids and aryl amines.

Procedure:

  • Substrate Preparation: 2-Bromobenzoic acid and 3-(2-quinolinylmethoxy)aniline.

  • Catalytic System: Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ as base.

  • Conditions: Reflux in toluene (110°C, 12 hours).

Advantages:

  • High functional group tolerance.

  • Eliminates need for diazo intermediates.

Challenges:

  • Cost of palladium catalysts.

  • Requires anhydrous conditions.

Reductive Amination Pathways

Nitro Group Reduction

This method leverages nitro-to-amine reduction to introduce the critical amino group.

Steps:

  • Nitro Intermediate Synthesis: 2-Nitrobenzoic acid coupled with 3-(2-quinolinylmethoxy)nitrobenzene via Ullmann reaction.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) or SnCl₂/HCl converts nitro groups to amines.

Critical Considerations:

  • Selectivity in reducing nitro groups without affecting ether linkages.

  • Use of Raney nickel may improve yields in heterogeneous catalysis.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for steps such as etherification and coupling.

Case Study:

  • Etherification: 3-Aminophenol + 2-chloromethylquinoline → 85% yield in 15 minutes (vs. 12 hours conventionally).

  • Coupling: 2-Bromobenzoic acid + aryl amine → 92% yield in 30 minutes (microwave, 150°C).

Table 3: Comparative Efficiency of Microwave vs. Conventional Heating

ParameterMicrowaveConventional
Time30 minutes24 hours
Yield92%78%
Energy Consumption150 W500 W

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how are they experimentally determined?

  • Answer: Critical properties include solubility, melting point, and acidity (pKa). For example, analogous benzoic acid derivatives exhibit predicted densities of ~1.34 g/cm³ and boiling points exceeding 400°C, determined via computational modeling (e.g., COSMO-RS) and differential scanning calorimetry (DSC) . Acid dissociation constants (pKa) are measured via potentiometric titration or UV-Vis spectroscopy. Structural confirmation requires NMR, FT-IR, and high-resolution mass spectrometry (HRMS).

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer: Synthesis typically involves multi-step reactions:

Coupling: The quinolinylmethoxy group is introduced via nucleophilic aromatic substitution or Ullmann coupling under palladium catalysis .

Amide/amine bond formation: The anilino group is attached using carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Purification: Chromatography (HPLC or flash) ensures >95% purity. Reaction conditions (temperature, solvent) are critical for yield optimization .

Q. How is the compound characterized for structural integrity and purity?

  • Answer:

  • Chromatography: HPLC (C18 column, acetonitrile/water gradient) identifies impurities.
  • Spectroscopy:
  • 1H/13C NMR confirms substituent positions.
  • FT-IR verifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
  • Mass spectrometry: HRMS validates molecular weight (±1 ppm accuracy).

Advanced Research Questions

Q. How does the quinolinylmethoxy moiety influence biological activity?

  • Answer: The quinoline ring enhances lipophilicity and π-π stacking with biological targets (e.g., enzymes, DNA). Its methoxy group modulates electron density, affecting binding affinity. Comparative studies with analogs (e.g., pyrimidinyl or fluorobenzyl derivatives) show that quinoline-based compounds exhibit stronger inhibition of kinases or proteases . Fluorescence properties (if present) enable tracking in cellular assays .

Q. What computational methods are used to predict target interactions?

  • Answer:

  • Docking studies: AutoDock Vina or Schrödinger Suite models binding poses with proteins (e.g., kinases).
  • MD simulations: GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories.
  • QSAR: Models correlate substituent effects (e.g., electron-withdrawing groups) with activity .

Q. How can contradictions in biological activity data be resolved?

  • Example: Discrepancies in IC50 values may arise from assay conditions (e.g., pH, serum proteins).
  • Methodology:

Standardize assays (e.g., uniform cell lines, ATP concentration in kinase assays).

Validate via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity).

Control for metabolite interference (e.g., LC-MS/MS screens) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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